molecular formula C14H13N3O4 B14778584 2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid

2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid

Cat. No.: B14778584
M. Wt: 287.27 g/mol
InChI Key: OTTXQMJPUZCHGI-UHFFFAOYSA-N
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Description

2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid is a complex organic compound that features an indole ring system fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-[6-(2,4-dioxo-1,3-diazinan-1-yl)indol-1-yl]acetic acid

InChI

InChI=1S/C14H13N3O4/c18-12-4-6-17(14(21)15-12)10-2-1-9-3-5-16(8-13(19)20)11(9)7-10/h1-3,5,7H,4,6,8H2,(H,19,20)(H,15,18,21)

InChI Key

OTTXQMJPUZCHGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC3=C(C=C2)C=CN3CC(=O)O

Origin of Product

United States

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